2-Hydroxy-5-methylbenzonitrile
Description
Contextualization of 2-Hydroxy-5-methylbenzonitrile within Contemporary Chemical Research
This compound, a distinct organic molecule, is situated at the intersection of several key areas of modern chemical inquiry. While extensive research on this specific compound is not broadly documented in publicly available literature, its structural motifs—a hydroxylated benzene (B151609) ring bearing a nitrile and a methyl group—position it as a compound of significant interest. Its relevance can be inferred from studies on closely related analogues and the functional groups it possesses.
For instance, the substituted hydroxybenzonitrile framework is critical in medicinal chemistry. A notable example is 3-ethyl-4-hydroxy-5-methylbenzonitrile (B1508267), an isomer of the title compound, which serves as a crucial building block in the synthesis of Cenerimod. researchgate.net Cenerimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator investigated for the treatment of autoimmune diseases like systemic lupus erythematosus. researchgate.net This highlights the value of the hydroxybenzonitrile scaffold in constructing complex, biologically active molecules.
Furthermore, the 2-hydroxy-5-methylphenyl moiety, which forms the core of this compound, is utilized in the synthesis of novel dyes. Research has shown the creation of new azo-azomethine dyes through the condensation reaction of molecules containing this fragment. researchgate.net Such studies underscore the potential of this compound as a precursor in the development of new materials with specific optical properties. The synthesis of derivatives like 2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzonitrile also points to its role as an intermediate in the formation of complex heterocyclic systems, which are of great importance in pharmaceutical and materials science. rsc.org
Significance of Benzonitrile (B105546) Frameworks in Organic Synthesis and Materials Science
The benzonitrile framework is a cornerstone in the fields of organic synthesis and materials science due to its versatile chemical reactivity and inherent electronic properties. Benzonitriles are valuable precursors for a wide array of important chemicals, including benzoic acid, benzylamine, benzamide, pesticides, and dyes. researchgate.netrsc.org
In organic synthesis, the nitrile group (-C≡N) is a particularly useful functional group. Its unique electronic structure, with an electrophilic carbon atom and a nucleophilic nitrogen atom, along with a triple bond, allows for a diverse range of chemical transformations. researchgate.netnih.gov The nitrile group can be readily hydrolyzed to form carboxylic acids or amides, or reduced to produce primary amines, making it a versatile synthetic handle. pearson.com Moreover, the nitrile group can act as a directing group in C-H bond functionalization reactions, enabling the selective introduction of new functionalities onto the aromatic ring. researchgate.netnih.gov It also participates in various cycloaddition reactions, which are powerful methods for constructing complex carbocyclic and heterocyclic scaffolds. researchgate.netnih.gov
In the realm of materials science, benzonitrile derivatives are integral to the design of advanced materials. They are used in the synthesis of metal-organic frameworks (MOFs), which are crystalline porous materials with applications in gas storage, separation, and catalysis. keyorganics.net The polar nature of the nitrile group and the aromaticity of the benzene ring contribute to the formation of materials with tailored electronic and photophysical properties. For example, benzonitrile-containing molecules have been investigated for their role in creating blue thermally activated delayed fluorescence (TADF) materials for efficient organic light-emitting diodes (OLEDs). Benzonitrile itself is also studied for its interactions with carbon nanostructures like graphene and carbon nanotubes, which is relevant for the development of novel nanoelectronic devices. acs.orgresearchgate.net The ability of the benzonitrile unit to engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, is crucial for controlling the self-assembly and molecular recognition properties of supramolecular structures. acs.orgnih.gov
Scope and Research Focus of the Academic Review
This academic review focuses exclusively on the chemical compound this compound. The scope of this article is to present a detailed overview of its chemical identity and to contextualize its importance within the broader fields of organic synthesis and materials science. The review will achieve this by:
Detailing the fundamental chemical and physical properties of this compound.
Discussing the significance and versatile reactivity of the benzonitrile functional group, which is a key feature of the title compound.
Highlighting the role of the benzonitrile framework in the development of advanced materials.
The review will draw upon existing research on benzonitriles and structurally similar molecules to infer the potential applications and areas of future research for this compound. The content is based on scientific literature and chemical data sources, with a strict focus on the chemical aspects of the compound.
Chemical Compound Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 51282-90-7 | keyorganics.netsigmaaldrich.com |
| Molecular Formula | C₈H₇NO | keyorganics.net |
| Molecular Weight | 133.15 g/mol | keyorganics.net |
| Physical Form | Solid | |
| Purity | >95-97% (as commercially available) | keyorganics.net |
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-8(10)7(4-6)5-9/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYIARFORSMUAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Hydroxy 5 Methylbenzonitrile
Classical and Established Synthetic Pathways
The foundational methods for synthesizing 2-Hydroxy-5-methylbenzonitrile often rely on well-established reactions, starting from readily available phenolic compounds and employing classical strategies for introducing the nitrile group.
Preparative Routes from Phenolic Precursors
A common starting point for the synthesis of this compound and its analogs is the modification of a phenolic parent molecule. For instance, the synthesis of 3-ethyl-4-hydroxy-5-methylbenzonitrile (B1508267), a related compound, has been achieved from 2-ethyl-6-methylaniline. researchgate.net This process involves a sequence of reactions including para-bromination, cyanation, and a Sandmeyer hydroxylation to yield the desired phenol (B47542). researchgate.net This highlights a classical approach where the aromatic ring is first substituted with necessary groups before the final hydroxyl group is introduced.
Another classical approach is the Hoesch reaction, which can be used to synthesize hydroxyacetophenones from phenols and nitriles. arabjchem.org For example, quinacetophenone has been prepared from hydroquinone (B1673460) and acetonitrile. arabjchem.org This resulting ketone can then potentially be converted to the nitrile.
Nitrile Group Introduction and Modification Strategies
The introduction of the nitrile (-CN) group is a critical step in the synthesis of this compound. Several classical methods are available for this transformation.
One widely used method is the Sandmeyer reaction, where an amino group on the aromatic ring is converted into a nitrile group via a diazonium salt intermediate. This has been a key step in the synthesis of related benzonitriles. researchgate.net
Another common strategy involves the nucleophilic substitution of a halogen with a cyanide salt, such as potassium or sodium cyanide. libretexts.org This method is effective but raises safety concerns due to the toxicity of the reagents. researchgate.net
Dehydration of amides is another established route to nitriles. libretexts.org This can be achieved by heating the corresponding amide with a dehydrating agent like phosphorus(V) oxide. libretexts.org
Furthermore, the transformation of an aldehyde group into a nitrile is a valuable strategy. A non-classical approach for this conversion utilizes hydroxylamine-O-sulfonic acid (HOSA). This method was employed in an improved synthesis of 3-ethyl-4-hydroxy-5-methylbenzonitrile, where an intermediate aldehyde was converted to the nitrile. researchgate.net This newer method avoids some of the hazardous reagents used in more traditional cyanation reactions. researchgate.net
| Nitrile Introduction Method | Starting Material | Reagents | Key Features |
| Sandmeyer Reaction | Aromatic amine | NaNO₂, H⁺, CuCN | Converts amino group to nitrile via diazonium salt. researchgate.net |
| Nucleophilic Substitution | Aryl halide | KCN or NaCN | Direct replacement of a halogen with a nitrile group. libretexts.org |
| Amide Dehydration | Amide | P₄O₁₀ | Removes water from the amide to form a nitrile. libretexts.org |
| Aldehyde to Nitrile Conversion | Aldehyde | Hydroxylamine-O-sulfonic acid (HOSA) | A safer alternative to traditional cyanation methods. researchgate.net |
Hydrolysis-Based Routes to and from this compound Analogues
The nitrile group of this compound and its analogs can be hydrolyzed to a carboxylic acid. myskinrecipes.com This reaction provides a route to the corresponding hydroxybenzoic acids. Conversely, the synthesis can be designed to proceed from a carboxylic acid derivative to the nitrile. Biocatalytic systems, employing enzymes like nitrilase or a combination of nitrile hydratase and amidase, can also be used for the hydrolysis of nitriles to carboxylic acids or amides. csir.co.zaresearchgate.net These enzymatic methods can offer high selectivity. csir.co.za
Modern and Catalytic Synthetic Approaches
Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of benzonitriles, often employing transition metal catalysts to achieve high selectivity and yield.
Transition Metal-Catalyzed Transformations in Benzonitrile (B105546) Synthesis
Transition metal catalysis has become a powerful tool in organic synthesis. beilstein-journals.orgmdpi.comsioc-journal.cnfrontiersin.org In the context of benzonitrile synthesis, palladium-catalyzed cross-coupling reactions are particularly relevant. beilstein-journals.org For instance, the Suzuki-Miyaura coupling can be used to form carbon-carbon bonds, which could be a key step in building the substituted aromatic ring of this compound. acs.org
Furthermore, transition metals can catalyze the direct C-H activation and functionalization of aromatic rings. beilstein-journals.org This allows for the introduction of functional groups without the need for pre-functionalized starting materials, offering a more atom-economical approach. beilstein-journals.org For example, palladium catalysts have been used for the hydroxylation of aryl ketones. beilstein-journals.org
| Catalytic Reaction | Catalyst/Reagents | Application in Benzonitrile Synthesis |
| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acid | Formation of C-C bonds to construct the substituted aromatic ring. acs.org |
| C-H Hydroxylation | Palladium catalyst, Oxidant | Direct introduction of the hydroxyl group onto the aromatic ring. beilstein-journals.org |
| Dehydrogenative Coupling | Manganese(I) catalyst | Synthesis of quinazolines from 2-aminobenzylalcohol and primary amides, a related heterocyclic synthesis. frontiersin.org |
| Isocyanide Insertion | Cobalt catalyst | Synthesis of quinazolines, demonstrating C-N bond formation. mdpi.com |
Chemo- and Regioselective Synthesis of this compound Analogues
Achieving the correct arrangement of substituents (regioselectivity) and reacting only the desired functional group (chemoselectivity) are crucial challenges in the synthesis of complex molecules like this compound. uniroma1.itnih.govgovtcollegebalrampur.ac.inscholaris.ca
For instance, in the synthesis of an analog, a para-selective Duff formylation was used to introduce an aldehyde group at a specific position on the phenolic ring. researchgate.net This aldehyde was then converted to the nitrile. This demonstrates a regioselective functionalization of the aromatic ring.
Modern synthetic methods often employ directing groups to control the position of incoming substituents. The development of novel reactions that proceed with high chemo- and regioselectivity is an active area of research, aiming to provide more efficient and elegant routes to target molecules. nih.gov
Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates structural features from each starting material. organic-chemistry.orgnih.gov These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity, which aligns with the core tenets of green chemistry by minimizing waste and reducing the number of purification steps compared to traditional multi-step syntheses. frontiersin.orgrasayanjournal.co.in
While a specific multi-component reaction for the direct synthesis of this compound is not extensively documented, the utility of this approach has been demonstrated for structurally analogous compounds. For instance, a highly efficient, catalyst-free, ultrasound-promoted MCR has been developed for synthesizing derivatives of 6-Amino-5-((4-hydroxy-2-methyl)benzonitrile). sci-hub.se This reaction showcases the potential of MCRs to construct complex substituted benzonitriles from simple precursors under environmentally benign conditions.
Table 1: Example of a Multi-Component Reaction for a Benzonitrile Derivative sci-hub.se
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type |
|---|---|---|---|---|
| Proline | Aromatic Aldehyde | Malononitrile | Ultrasound, Catalyst-free | 6-Amino-5-(cyanophenyl)pyrano[2,3-b]pyrrol-4(1H)-one |
Green Chemistry Principles in this compound Production
The production of specialty chemicals like this compound is increasingly guided by green chemistry principles, which aim to reduce the environmental impact of chemical processes. rroij.com This involves the development of novel synthetic routes that are safer, more energy-efficient, and utilize renewable resources and recyclable catalysts.
Electrocatalytic Nitrile Synthesis from Renewable Feedstocks
Electrosynthesis represents a frontier in green chemistry, offering a pathway to produce valuable chemicals using electricity, which can be sourced from renewable energy. researchgate.net A promising strategy for nitrile synthesis involves the direct electrocatalytic conversion of primary alcohols and ammonia (B1221849). chemrxiv.orgresearchgate.net This method is particularly relevant as many primary alcohols can be derived from the biorefinery of renewable biomass.
Research has demonstrated the electrosynthesis of various nitriles from primary alcohols and ammonia using a simple, earth-abundant nickel foam catalyst in an aqueous electrolyte. researchgate.netchemrxiv.org The reaction proceeds under benign, ambient temperature conditions without the need for chemical oxidants. chemrxiv.org The proposed mechanism involves a sequence of dehydrogenation of the alcohol to an aldehyde, imination with ammonia, and a final dehydrogenation step to yield the nitrile. chemrxiv.orgresearchgate.net In-situ spectroscopic analyses suggest that Ni2+/Ni3+ redox species formed on the catalyst surface are the active sites for the conversion. researchgate.net
Table 2: Performance of Electrocatalytic Benzonitrile Synthesis from Benzyl Alcohol researchgate.net
| Catalyst | Potential (vs. RHE) | Temperature | Faradaic Efficiency (%) | Key Finding |
|---|---|---|---|---|
| Ni Foam | 1.375 V | Room Temp | 63.0 | Highest efficiency achieved at room temperature. chemrxiv.orgresearchgate.net |
| Ni Foam | 1.425 V | 50 °C | ~55 | Demonstrates reaction viability at elevated temperatures. researchgate.net |
RHE: Reversible Hydrogen Electrode
Microwave-Assisted and Solvent-Minimized Methodologies
Microwave-assisted synthesis is a green chemistry tool that utilizes microwave irradiation to heat reactions rapidly and uniformly. This technique often leads to dramatic reductions in reaction times, from hours to minutes, and can improve product yields while minimizing side reactions. mdpi.commdpi.com The ability to conduct these reactions with minimal or no solvent (neat conditions) further enhances their green credentials by reducing chemical waste. scirp.org
The application of microwave irradiation has been proven effective for various condensation and cyclization reactions to produce complex heterocyclic molecules with high yields (up to 98%) in as little as 5-10 minutes. mdpi.com For example, the intramolecular cyclocondensation of enamines to form substituted pyrroles is efficiently achieved under microwave heating. mdpi.com These examples underscore the potential of microwave-assisted methods to accelerate the synthesis of this compound, likely via cyanation or related condensation pathways, while adhering to solvent minimization principles.
Catalyst Design and Reusability in Sustainable Synthesis
The cornerstone of many green synthetic methodologies is the use of a robust, efficient, and reusable catalyst. nih.gov In nitrile synthesis, significant advances have been made in designing catalysts that are not only highly active and selective but also sustainable and economical.
A key trend is the move away from precious metal catalysts towards systems based on abundant and less toxic metals like iron and copper. scirp.orgnih.gov Researchers have developed highly efficient single-atom iron catalysts (Fe1-N-C) supported on nitrogen-doped carbon for the ammoxidation of alcohols to nitriles. nih.govmdpi.com These catalysts exhibit excellent activity for a wide range of alcohols under mild, aqueous conditions and can be easily recovered and reused for multiple cycles without a significant drop in performance. nih.gov
Similarly, heterogeneous catalysts such as copper fluorapatite (B74983) (CuFAP) have been engineered for the direct synthesis of nitriles from aldehydes under neat (solvent-free) reaction conditions. scirp.org The heterogeneous nature of these catalysts allows for simple separation from the reaction mixture by filtration, enabling straightforward recycling and reuse, a critical factor for industrial and sustainable applications. scirp.orgrsc.org
Table 3: Overview of Sustainable Catalysts for Nitrile Synthesis
| Catalyst System | Reaction Type | Key Advantages | Recyclability | Reference |
|---|---|---|---|---|
| Fe1-N-C (Single-Atom Iron) | Ammoxidation of alcohols | High efficiency, mild conditions, uses abundant metal. | Easily recycled and reused without significant loss in activity. | nih.gov |
| Ni Foam | Electrocatalytic ammoxidation of alcohols | Simple, inexpensive, avoids noble metals and chemical oxidants. | Stable and reusable for extended electrochemical processes. | researchgate.net |
| Copper Fluorapatite (CuFAP) | Aldehyde to nitrile | Heterogeneous, solvent-free (neat) conditions, inexpensive. | Recovered by filtration and reused several times with high yield. | scirp.org |
| Silver-Bismuth Hybrid Material | Alkyne to nitrile | Heterogeneous, highly selective. | Recycled numerous times without loss of activity or degradation. | rsc.org |
Chemical Reactivity and Reaction Mechanisms of 2 Hydroxy 5 Methylbenzonitrile
Reactivity Profiling of the Nitrile Functional Group
The nitrile group is a versatile functional group known for its electrophilic carbon atom, making it susceptible to attack by nucleophiles. This reactivity is central to many of its transformations.
Nucleophilic Additions and Subsequent Transformations (e.g., Reduction to Amine)
The carbon-nitrogen triple bond in the nitrile group is polarized, with the carbon atom being electrophilic and thus a target for nucleophiles. This initial nucleophilic attack leads to the formation of an intermediate imine anion, which can then undergo further reactions.
A significant transformation of the nitrile group is its reduction to a primary amine. This can be achieved using various reducing agents. For instance, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. libretexts.org Catalytic hydrogenation, often employing catalysts like Raney nickel, is another common method. google.com This process typically requires high pressure and temperature, although milder conditions using borohydrides with a Raney nickel catalyst have also been developed. google.com The general mechanism involves the addition of hydride ions to the nitrile carbon, followed by protonation to yield the amine.
The reduction of a nitrile to an amine is a valuable synthetic tool, as it introduces a basic amino group that can participate in a wide range of further reactions. For example, the resulting amine from 2-hydroxy-5-methylbenzonitrile could be a precursor for the synthesis of more complex molecules.
| Reagent/Catalyst | Product | Reaction Type | Reference |
| LiAlH₄ | Primary Amine | Reduction | libretexts.org |
| Raney Nickel/H₂ | Primary Amine | Catalytic Hydrogenation | google.com |
| Borohydride/Raney Nickel | Primary Amine | Reduction | google.com |
Hydrolytic Cleavage and Derivative Formation
The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid. libretexts.org In acidic hydrolysis, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. libretexts.org Subsequent tautomerization and further hydrolysis lead to the formation of a carboxylic acid and an ammonium (B1175870) ion.
Under basic conditions, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the nitrile carbon. libretexts.org The resulting intermediate is then protonated by water to form an amide, which can be further hydrolyzed to the carboxylate salt. Acidification of the salt then yields the carboxylic acid. The hydrolysis of nitriles is a fundamental reaction in organic synthesis, providing a route to carboxylic acids from alkyl or aryl halides via a two-step process involving cyanide displacement followed by hydrolysis. For example, 2-bromo-4-methylbenzonitrile (B184184) can be hydrolyzed to 2-bromo-4-methylbenzoic acid.
| Conditions | Intermediate | Final Product | Reference |
| Acidic (H₃O⁺) | Protonated Nitrile, Amide | Carboxylic Acid | libretexts.org |
| Basic (OH⁻, then H₃O⁺) | Imidate, Amide | Carboxylic Acid | libretexts.org |
Cycloaddition and Heterocycle Annulation Pathways
Nitriles can participate in cycloaddition reactions, acting as dipolarophiles. A common example is the [3+2] cycloaddition reaction with nitrile oxides to form five-membered heterocyclic rings like isoxazoles. rsc.orgnih.gov Nitrile oxides, which can be generated in situ from aldoximes, are 1,3-dipoles that react with the carbon-nitrogen triple bond of the nitrile. rsc.org This type of reaction is a powerful tool for the construction of heterocyclic systems, which are prevalent in many biologically active molecules. While specific examples for this compound are not prevalent, the general reactivity pattern of nitriles suggests its potential to participate in such cycloaddition reactions.
Reactivity Profiling of the Hydroxyl Functional Group
The phenolic hydroxyl group in this compound significantly influences the molecule's reactivity. It is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions and can also participate in reactions characteristic of phenols.
Phenolic Derivatization (Alkylation, Acylation)
The hydroxyl group can be readily derivatized through alkylation and acylation reactions.
Alkylation: Phenolic alkylation involves the reaction of the phenoxide ion with an alkylating agent, such as an alkyl halide. The phenoxide is generated by treating the phenol (B47542) with a base. For instance, the hydroxyl group of quinacetophenone can be methylated using methyl iodide in the presence of potassium carbonate. arabjchem.org Similarly, O-alkylation of a related phenol was achieved using 2-cyanobenzyl bromide in the presence of cesium carbonate. arabjchem.org This reaction is a common strategy to introduce an ether linkage, which can alter the solubility and electronic properties of the molecule.
Acylation: Acylation of the hydroxyl group typically involves reaction with an acyl halide or anhydride, often in the presence of a base or an acid catalyst. beilstein-journals.org For example, acetylation of hydroquinone (B1673460) can be carried out with acetic acid in the presence of an acid catalyst. arabjchem.org This reaction forms an ester, which can serve as a protecting group for the hydroxyl functionality or modify the molecule's biological activity.
| Reaction Type | Reagent(s) | Product Type | Reference |
| Alkylation | Alkyl halide, Base | Ether | arabjchem.org |
| Acylation | Acyl halide or Anhydride, Catalyst | Ester | beilstein-journals.org |
Metal Complexation and Ligand System Formation
The hydroxyl group, often in conjunction with a nearby donor atom, can act as a ligand to form coordination complexes with metal ions. The oxygen atom of the hydroxyl group can donate a lone pair of electrons to a metal center. In the case of this compound, the nitrogen atom of the nitrile group could also potentially participate in chelation, forming a stable bidentate ligand system.
For example, a Schiff base derived from 2-amino-5-methylbenzonitrile (B1267719) and salicylaldehyde, which contains a hydroxyl group, has been used to synthesize cobalt(II) complexes. researchgate.net In these complexes, the ligand coordinates to the metal ion through the phenolate (B1203915) oxygen and the imine nitrogen. researchgate.net Similarly, molybdenum complexes have been synthesized using aroylhydrazone ligands derived from 2-hydroxy-5-nitrobenzaldehyde, where coordination occurs through the phenolic oxygen and an imine nitrogen. mdpi.com These metal complexes often exhibit interesting catalytic or biological properties.
| Metal Ion | Ligand Donor Atoms | Resulting Complex | Reference |
| Co(II) | Phenolate Oxygen, Imine Nitrogen | Cobalt(II) Complex | researchgate.net |
| Mo(VI) | Phenolic Oxygen, Imine Nitrogen | Molybdenum Complex | mdpi.com |
Oxidation Pathways of the Hydroxyl Moiety
The hydroxyl group of this compound, akin to other phenols, is susceptible to oxidation, which can proceed through various mechanisms to yield a range of products, including quinones and other oxidized derivatives. numberanalytics.com The oxidation process fundamentally involves the transfer of electrons from the phenol to an oxidizing agent. numberanalytics.com This can occur via a single-electron transfer, resulting in the formation of a phenoxyl radical, or a two-electron transfer, leading to a quinone. numberanalytics.com
The oxidation of phenols can be initiated by various reagents and conditions. For instance, oxidation with chromic acid can convert phenols into 1,4-conjugated diketones known as quinones. chemistrysteps.com Milder oxidizing agents can also effect this transformation, particularly in dihydroxybenzenes. chemistrysteps.com The reversibility of the phenol-to-quinone oxidation is a key aspect of their role in biochemical electron transport systems. chemistrysteps.com
Mechanistically, the oxidation of substituted phenols can proceed through pathways like hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET). nih.govrsc.org In the HAT mechanism, a hydrogen atom is transferred from the phenolic hydroxyl group to the oxidant. nih.gov This is often the rate-limiting step. nih.gov The resulting phenoxyl radical can then undergo further reactions. nih.gov For example, in reactions with a cupric-superoxo complex, the initially formed phenoxyl radical can couple with another equivalent of the complex, leading to intermediates that can result in either two-electron or four-electron oxidation products. nih.gov
Enzymatic oxidation of phenols is also a significant pathway, catalyzed by enzymes such as tyrosinases, laccases, and peroxidases. nih.gov These enzymes play roles in the decomposition of aromatic polymers and the degradation of various compounds. nih.gov
Hypervalent iodine reagents are also effective for phenol oxidation, leading to quinone-type products or iodonium (B1229267) ylides. wikipedia.org The reaction initiates with the formation of an aryloxyiodonium(III) intermediate, followed by nucleophilic attack. wikipedia.org
The specific oxidation products of this compound will be influenced by the nature of the oxidizing agent, the reaction conditions, and the electronic effects of the methyl and nitrile substituents on the aromatic ring.
Electrophilic Aromatic Substitution and Directed Functionalization of the Benzonitrile (B105546) Ring
In electrophilic aromatic substitution (EAS) reactions of this compound, the regiochemical outcome is governed by the directing effects of the hydroxyl (-OH), methyl (-CH₃), and cyano (-CN) groups. The hydroxyl group is a strongly activating, ortho- and para-directing substituent. openstax.orgbritannica.com This is due to the oxygen's lone pairs, which can donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during the attack of an electrophile. fiveable.meulethbridge.ca This stabilization is most effective when the electrophile attacks the ortho and para positions relative to the hydroxyl group. britannica.com The methyl group is also an activating, ortho- and para-directing group, primarily through an inductive electron-donating effect. uomustansiriyah.edu.iq
Conversely, the cyano group is a deactivating, meta-directing substituent. solubilityofthings.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. uomustansiriyah.edu.iqsolubilityofthings.com This deactivating effect destabilizes the arenium ion intermediate, particularly when the attack is at the ortho and para positions. solubilityofthings.com
In this compound, the powerful ortho, para-directing influence of the hydroxyl group and the weaker ortho, para-directing effect of the methyl group will compete with the meta-directing effect of the cyano group. Generally, strongly activating groups like the hydroxyl group dominate the directing effects. uomustansiriyah.edu.iq Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the hydroxyl group. Given the substitution pattern of this compound, the available positions for electrophilic attack are C2 (ortho to -OH and meta to -CN), C4 (ortho to -OH and ortho to -CH₃), and C6 (para to -CH₃ and meta to -CN). The strong activating and directing effect of the hydroxyl group suggests that substitution will preferentially occur at the C2 and C4 positions.
| Substituent | Activating/Deactivating | Directing Effect |
| -OH | Strongly Activating | Ortho, Para |
| -CH₃ | Activating | Ortho, Para |
| -CN | Deactivating | Meta |
Achieving meta-selective C-H functionalization of aromatic rings, particularly in phenols, is a significant challenge due to the inherent ortho- and para-directing nature of the hydroxyl group. nih.govmdpi.com Traditional electrophilic aromatic substitution reactions on phenols predominantly yield ortho and para products. mdpi.com However, recent advancements in synthetic methodology have enabled strategies to override these intrinsic directing effects.
One prominent strategy involves the use of a directing group that positions a metal catalyst at the meta-position of the aromatic ring. wikipedia.org For instance, a nitrile-based directing group, tethered to the aromatic substrate, can coordinate to a palladium catalyst. wikipedia.org This creates a macrocyclic pre-transition state that favors C-H activation at the sterically accessible meta-position. wikipedia.org Such templates can often be easily attached and removed, enhancing the synthetic utility of the method. acs.orgnih.gov
Another approach to meta-selective functionalization is through the "regiodiversion" of electrophilic aromatic substitution. worktribe.com This strategy involves an initial electrophilic attack, followed by a rearrangement that directs the substituent to the meta position. worktribe.com For example, a Bi(V)-mediated electrophilic arylation of phenols can be followed by an aryl migration to achieve meta-arylation. mdpi.comworktribe.com
Furthermore, iridium-catalyzed borylation reactions have shown promise for the meta-selective C-H functionalization of phenol derivatives. rsc.org These reactions can tolerate a variety of substituents and provide a route to meta-borylated phenols, which can then be further functionalized. rsc.org Noncovalent interactions, such as hydrogen bonding between a directing template and the substrate, have also been explored to control the regioselectivity of palladium-catalyzed C-H functionalization, directing the reaction to the meta position. researchgate.net
For this compound, these advanced strategies could potentially be employed to introduce substituents at the C3 or C5 positions, which are meta to the hydroxyl group. The presence of the nitrile group in the molecule itself might also be leveraged in certain catalytic systems to direct functionalization. nih.gov
Substituent Directing Effects in Aromatic Reactions
Theoretical and Experimental Elucidation of Reaction Mechanisms
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction pathways of molecules like this compound. nih.gov These computational methods allow for the detailed examination of electronic structures, reaction intermediates, transition states, and the energetics of various reaction mechanisms. nih.govacs.org
For the oxidation of phenols, DFT studies can elucidate the thermodynamics of different reaction steps, such as hydrogen atom transfer and proton-coupled electron transfer. nih.gov By calculating bond dissociation enthalpies (BDEs) and ionization potentials, researchers can predict the most likely oxidation pathways. nih.gov For instance, DFT calculations have been used to study the radical scavenging activity of phenols and the subsequent oxidation to quinones. nih.gov The influence of substituents on the aromatic ring on these thermodynamic parameters can also be systematically investigated. nih.govstuba.sk
In the context of electrophilic aromatic substitution, DFT calculations can predict the reactivity and regioselectivity by analyzing the stability of the arenium ion intermediates. jst.go.jp The Fukui function, a concept derived from DFT, can be used to predict the most reactive sites for electrophilic or radical attack. jst.go.jpnih.gov For example, studies on the hydroxyl radical-mediated oxidation of phenol have successfully used DFT to predict the initial sites of attack, which were consistent with experimental observations. nih.gov
DFT has also been instrumental in understanding and developing meta-selective C-H functionalization strategies. researchgate.net By modeling the interaction between the substrate, directing group, and catalyst, researchers can rationalize the observed regioselectivity and design more efficient catalytic systems. researchgate.net
For this compound, DFT studies could provide valuable insights into:
The preferred sites for electrophilic attack by calculating the energies of the possible arenium ion intermediates.
The mechanism of oxidation by determining the bond dissociation enthalpy of the phenolic O-H bond and the stability of the resulting phenoxyl radical.
The feasibility of various C-H functionalization reactions by modeling the transition states and reaction profiles.
Recent DFT studies on related systems, such as the cycloaddition reactions of benzonitrile N-oxide, have demonstrated the ability of these methods to explain substituent effects and regioselectivity. mdpi.comicm.edu.plsci-rad.comsci-rad.com Similar computational approaches could be applied to further understand the chemical behavior of this compound.
The kinetics and thermodynamics of reactions involving this compound are influenced by its substituents. The electron-donating methyl group and the electron-withdrawing cyano group, along with the strongly activating hydroxyl group, will affect reaction rates and equilibrium positions.
In oxidation reactions, the presence of electron-donating groups like -OH and -CH₃ generally increases the rate of reaction with electrophilic radicals. mdpi.com This is due to the increased electron density on the benzene (B151609) ring. mdpi.com Conversely, electron-withdrawing groups tend to decrease the reaction rate. mdpi.com The kinetics of phenol oxidation can also be pH-dependent, with reaction rates sometimes being lower at more acidic pH. mdpi.com
Thermodynamics: Thermodynamic data for reactions of substituted phenols, such as ionization and oxidation, are crucial for understanding their behavior. The ionization of phenols is affected by substituents, and the Hammett equation can often be applied to correlate the ionization constants with substituent parameters. rsc.org For a series of meta-substituted phenols, the reaction parameter ρ in the Hammett equation was found to be independent of temperature over a certain range. rsc.org
The thermodynamics of phenol oxidation, particularly the bond dissociation enthalpy (BDE) of the O-H bond, is a key factor in their antioxidant activity. stuba.sk DFT calculations can provide reliable estimates of these thermodynamic quantities. stuba.sk The substituent effects on the thermodynamics of radical scavenging have been studied, showing that both the type and position of the substituent influence the relevant reaction enthalpies. stuba.sk For instance, the insertion of an additional hydroxyl group in the ortho position to an existing one can decrease the O-H BDE by about 8 kcal/mol. rsc.org
For this compound, experimental and computational studies would be needed to determine the specific kinetic and thermodynamic parameters for its various reactions. These studies would likely involve techniques such as spectrophotometry to determine ionization constants and computational methods like DFT to calculate reaction enthalpies and activation energies. stuba.skrsc.org
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 5 Methylbenzonitrile
Vibrational Spectroscopy: Infrared and Raman Analyses
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the skeletal framework of 2-Hydroxy-5-methylbenzonitrile. The vibrational modes are characteristic of the specific bonds and their environment within the molecule.
Characteristic Vibrational Modes and Band Assignments
The vibrational spectrum of this compound is dominated by features arising from its hydroxyl, nitrile, methyl, and substituted benzene (B151609) ring moieties. The assignments are based on established group frequency regions and data from analogous compounds.
Hydroxyl (O-H) Vibrations: A key feature in the IR spectrum is the O-H stretching vibration. Due to strong intramolecular hydrogen bonding between the ortho-hydroxyl group and the nitrogen atom of the nitrile group, this band is typically observed as a broad peak in the 3024–3350 cm⁻¹ region, which is lower than the sharp 3600 cm⁻¹ band expected for a free hydroxyl group. The in-plane O-H bending vibration is expected to appear in the 1400-1500 cm⁻¹ range, often coupled with ring vibrations.
Nitrile (C≡N) Vibration: The nitrile group presents one of the most characteristic and intense absorptions. For benzonitrile (B105546) derivatives, the C≡N stretching frequency is consistently found in the 2220–2252 cm⁻¹ range. researchgate.net This sharp band is a clear identifier for the presence of the nitrile functionality.
Methyl (C-H) and Methylene (C-CH₃) Vibrations: The methyl group gives rise to symmetric and asymmetric stretching vibrations typically observed between 2850 and 3000 cm⁻¹. Aromatic C-H stretching vibrations appear at higher wavenumbers, generally above 3000 cm⁻¹. researchgate.net The C-CH₃ stretching vibration itself is often identified around 1211-1217 cm⁻¹ in similar molecules. researchgate.net
Aromatic Ring Vibrations: The benzene ring exhibits several characteristic vibrations. C-C stretching vibrations within the ring occur in the 1400–1600 cm⁻¹ region. C-H in-plane bending vibrations are found in the 1000–1300 cm⁻¹ range, while C-H out-of-plane bending vibrations appear as strong bands between 750 and 900 cm⁻¹, with their exact position being indicative of the substitution pattern. rsc.org
A summary of expected vibrational bands is provided in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Source |
| O-H Stretch (H-bonded) | Hydroxyl | 3024 - 3350 (Broad) | |
| C-H Stretch (Aromatic) | Aromatic Ring | > 3000 | researchgate.net |
| C-H Stretch (Methyl) | Methyl | 2850 - 3000 | researchgate.net |
| C≡N Stretch | Nitrile | 2220 - 2252 | researchgate.net |
| C-C Stretch | Aromatic Ring | 1400 - 1600 | rsc.org |
| O-H Bend (In-plane) | Hydroxyl | 1400 - 1500 | |
| C-CH₃ Stretch | Methyl Group | ~1215 | researchgate.net |
| C-H Bend (Out-of-plane) | Aromatic Ring | 750 - 900 | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. Analysis of ¹H and ¹³C spectra, along with 2D NMR techniques, allows for an unambiguous structural assignment of this compound.
Proton and Carbon-13 Chemical Shift Analysis
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect signals for the phenolic proton, three aromatic protons, and the methyl protons. The ¹³C NMR spectrum shows a signal for each carbon atom in a unique electronic environment.
Based on data from closely related compounds such as (E)-2-([2-hydroxybenzylidene]amino)-5-methylbenzonitrile and 2-Hydroxy-5-methylbenzaldehyde, the chemical shifts can be reliably predicted. up.ac.zaspectrabase.com
¹H NMR: The phenolic -OH proton is expected to be a broad singlet with a chemical shift highly dependent on solvent and concentration, but typically downfield. The methyl (-CH₃) protons will appear as a sharp singlet around 2.37 ppm. up.ac.za The three aromatic protons will appear in the aromatic region (δ 6.8–7.5 ppm), with their multiplicity (singlet, doublet, doublet of doublets) and coupling constants determined by their positions relative to each other.
¹³C NMR: The carbon of the nitrile group (-C≡N) is expected around 117-120 ppm. The carbon attached to the hydroxyl group (C-OH) will be significantly downfield, predicted to be around 155-160 ppm. The methyl carbon will be the most upfield signal, around 20-21 ppm. The remaining aromatic carbons will have shifts between 115 and 140 ppm. spectrabase.com
The predicted NMR data is summarized below.
Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ||
|---|---|---|
| Proton Type | Predicted δ (ppm) | Multiplicity |
| -OH | Variable (Broad) | s (broad) |
| Ar-H | 6.8 - 7.5 | m |
| -CH₃ | ~2.4 | s |
| ¹³C NMR | |
|---|---|
| Carbon Type | Predicted δ (ppm) |
| C-OH (C2) | 155 - 160 |
| C-CH₃ (C5) | 130 - 135 |
| C-CN (C1) | 100 - 105 |
| -C≡N | 117 - 120 |
| Ar-C | 115 - 140 |
| -CH₃ | 20 - 21 |
Predicted values are based on analysis of structurally similar compounds. up.ac.zaspectrabase.com
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC)
While 1D NMR provides essential information, 2D NMR experiments are required to definitively connect the atoms within the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. nist.gov For this compound, a COSY spectrum would show cross-peaks between adjacent protons on the aromatic ring, confirming their connectivity and helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). nist.gov This technique would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methyl proton signal to the methyl carbon signal. This helps assign the carbon spectrum.
Correlations from the methyl protons to the two adjacent aromatic carbons (C4, C6) and the carbon to which the methyl group is attached (C5).
Correlations from the aromatic protons to neighboring carbons, including the carbon bearing the nitrile group and the carbon bearing the hydroxyl group, confirming the substituent positions.
Together, these 2D NMR techniques provide an unambiguous and detailed map of the molecular structure of this compound.
Electronic Spectroscopy: UV-Visible Analysis
UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy ground states to higher energy excited states. For aromatic compounds like this compound, the most significant transitions are typically π → π* transitions associated with the benzene ring.
Studies on closely related compounds, such as 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole, show characteristic intense absorption bands within the 280-400 nm UV region. scirp.org Experimental data for similar benzonitrile derivatives also show absorption maxima in the UV range, for instance, 2-(1H-benzo[d]imidazol-2-yl)-5-hydroxybenzonitrile absorbs at 258.5 nm and the 5-methyl analog at 253.5 nm. rsc.org
For this compound, two primary absorption bands are expected:
A high-energy band likely below 280 nm.
A lower-energy band around 300-340 nm.
These absorptions correspond to π → π* electronic transitions. scirp.orgmalayajournal.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are primarily composed of p-orbitals from the aromatic system. The observed bands are attributed to electron promotion from the HOMO and lower-lying π orbitals to the LUMO. scirp.org The exact position and intensity of these bands can be influenced by the solvent polarity.
Identification of Electronic Transitions and Chromophores
The electronic absorption spectrum of this compound is characterized by transitions within its chromophoric system. The molecule contains a benzene ring substituted with a hydroxyl (-OH), a methyl (-CH₃), and a nitrile (-C≡N) group. These functional groups, particularly the hydroxyl and nitrile groups, in conjunction with the aromatic ring, constitute the principal chromophores responsible for the absorption of ultraviolet (UV) radiation. researchgate.net The electronic transitions are primarily of the π → π* and n → π* types, originating from the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals.
The UV-Vis spectrum of analogous benzonitrile compounds typically displays distinct absorption bands. For instance, a study on 2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzonitrile showed a UV-vis absorption peak at 253.5 nm. rsc.org Another related compound, 2-(1H-benzo[d]imidazol-2-yl)-5-hydroxybenzonitrile, exhibited an absorption peak at 254.5 nm. rsc.org These transitions are influenced by the electronic nature of the substituents on the benzene ring. The hydroxyl group, being an electron-donating group, and the nitrile group, an electron-withdrawing group, significantly affect the energy levels of the molecular orbitals and thus the wavelengths of maximum absorption (λmax). The presence of these groups can lead to charge transfer characteristics within the molecule.
Solvent and pH Effects on Electronic Absorption
The electronic absorption spectrum of this compound is sensitive to the surrounding chemical environment, specifically the polarity of the solvent and the pH of the medium. These effects, known as solvatochromism and halochromism, respectively, can provide valuable insights into the nature of the electronic transitions and the ground and excited state properties of the molecule.
Changes in solvent polarity can alter the energy levels of the ground and excited states to different extents, leading to shifts in the absorption maxima. slideshare.net For polar molecules, an increase in solvent polarity generally stabilizes the more polar state. For π → π* transitions, the excited state is often more polar than the ground state, resulting in a bathochromic (red) shift to longer wavelengths in more polar solvents. Conversely, for n → π* transitions, the ground state is typically more stabilized, leading to a hypsochromic (blue) shift to shorter wavelengths. Studies on similar phenolic compounds have shown that solvent polarity has a significant impact on their excited-state properties. mdpi.com
The pH of the solution can dramatically influence the absorption spectrum of phenolic compounds like this compound due to the acidic nature of the hydroxyl group. In basic solutions, the hydroxyl group can be deprotonated to form a phenoxide ion. This deprotonation increases the electron-donating ability of the oxygen atom, leading to a significant bathochromic shift in the absorption bands. This effect is a common characteristic of phenols and is often used to determine their pKa values spectrophotometrically. Conversely, in acidic media, the electronic structure remains that of the neutral molecule. For some related compounds, decreasing the pH has been shown to cause hypsochromic shifts. researchgate.net
| Condition | Effect on λmax | Electronic Rationale |
| Increasing Solvent Polarity | Shift in absorption maxima | Differential stabilization of ground and excited states. |
| Increasing pH (Basic) | Bathochromic (Red) Shift | Deprotonation of the hydroxyl group to a more electron-donating phenoxide ion. |
| Decreasing pH (Acidic) | Hypsochromic (Blue) Shift | Protonation of the molecule, maintaining the neutral form's electronic structure. researchgate.net |
Mass Spectrometry for Molecular Characterization
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry and Fragmentation Studies
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound with high confidence. The exact mass can be calculated from its molecular formula, C₈H₇NO.
Electron ionization (EI) is a common technique used to generate the mass spectrum. Upon ionization, the molecular ion (M⁺˙) is formed, which can then undergo a series of fragmentation reactions. The fragmentation pattern is characteristic of the molecule's structure. For aromatic compounds, the molecular ion peak is often prominent. Common fragmentation pathways for substituted benzonitriles include the loss of small neutral molecules or radicals.
For this compound, expected fragmentation patterns would involve:
Loss of a methyl radical (·CH₃): This would result in a fragment ion at [M-15]⁺. The loss of a methyl group is a common fragmentation for methylated aromatic compounds. researchgate.net
Loss of carbon monoxide (CO): The phenolic hydroxyl group can facilitate the loss of CO, leading to a fragment at [M-28]⁺.
Loss of hydrogen cyanide (HCN): Cleavage related to the nitrile group can result in the loss of HCN, giving a fragment at [M-27]⁺.
The analysis of these fragment ions and their relative abundances helps to confirm the connectivity and substitution pattern of the molecule. For example, the fragmentation of butylated hydroxytoluene (BHT), a structurally related phenol (B47542), shows a prominent peak corresponding to the loss of a methyl group. researchgate.net
| Ion | m/z (relative) | Identity |
| [C₈H₇NO]⁺˙ | 133 | Molecular Ion (M⁺˙) |
| [C₇H₄NO]⁺ | 118 | [M - CH₃]⁺ |
| [C₇H₇O]⁺ | 105 | [M - CO]⁺ |
| [C₇H₆O]⁺˙ | 106 | [M - HCN]⁺˙ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Analysis of this compound and Analogues
A single crystal X-ray diffraction analysis of this compound would provide unambiguous structural information. To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. rigaku.com The resulting diffraction pattern is collected and analyzed to solve the crystal structure.
The analysis would reveal:
The planarity of the benzene ring.
The precise bond lengths of the C-C bonds in the ring, the C-CN bond, the C-OH bond, and the C-CH₃ bond.
The bond angles between the substituents and the aromatic ring.
The conformation of the hydroxyl group relative to the nitrile group.
The packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group and the nitrile nitrogen atom.
Computational Chemistry Investigations on 2 Hydroxy 5 Methylbenzonitrile
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. It has been widely applied to analyze the properties of benzonitrile (B105546) derivatives, offering a balance between accuracy and computational cost.
Optimized Geometries and Conformational Analysis
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. By optimizing the geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are predicted. For the phenyl ring in substituted benzonitriles, DFT methods like B3LYP with basis sets such as 6-311G(d,p) have shown excellent agreement with experimental data obtained from X-ray crystallography. nih.gov
In a study on the closely related compound, 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, which contains the 2-hydroxy-5-methylphenyl moiety, the geometry was optimized using the B3LYP/6-311G(d,p) level of theory. nih.gov The calculated bond lengths and angles for the aromatic ring and its substituents were found to be in good agreement with the experimental X-ray data, demonstrating the reliability of this theoretical approach. nih.gov For instance, the C-O bond length of the hydroxyl group was calculated to be 1.367 Å, which compares well with the experimentally observed value of 1.3503 (17) Å. nih.gov Similarly, the C≡N bond length of the nitrile group is typically around 1.14-1.16 Å. nih.govjocpr.com
The planarity of the molecule and the orientation of its functional groups, such as the hydroxyl (-OH), methyl (-CH₃), and nitrile (-C≡N) groups, are crucial aspects of its conformational analysis. The presence of an intramolecular hydrogen bond between the hydroxyl hydrogen and the nitrile nitrogen can significantly influence the molecule's conformation and stability.
Table 1: Selected Theoretical and Experimental Geometric Parameters for a Related Benzonitrile Moiety Data based on the 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile structure. nih.gov
| Parameter | Bond | Theoretical (B3LYP/6-311G(d,p)) | Experimental (X-ray) |
| Bond Length | C-O (hydroxyl) | 1.367 Å | 1.3503 (17) Å |
| Bond Length | C=N (imine) | 1.291 Å | 1.2795 (17) Å |
| Bond Length | C≡N (nitrile) | 1.155 Å | 1.138 (2) Å |
Prediction and Interpretation of Vibrational Frequencies
Theoretical vibrational analysis using DFT is a powerful technique for assigning the fundamental modes observed in infrared (IR) and Raman spectroscopy. Calculations are typically performed at the same level of theory as the geometry optimization. It is a common practice to scale the calculated harmonic vibrational frequencies to correct for anharmonicity and systematic errors inherent in the computational method. researchgate.net For the B3LYP functional, a scaling factor of around 0.96 is often applied. researchgate.net
For 2-Hydroxy-5-methylbenzonitrile, the vibrational spectrum can be interpreted by assigning calculated frequencies to specific functional groups:
O-H Vibrations: The hydroxyl group's stretching vibration (νO-H) is expected in the region of 3300-3600 cm⁻¹. In a related compound, 2-hydroxy-5-methyl-3-nitropyridine, the O-H stretching frequency was assigned at 3355 cm⁻¹. The in-plane (βOH) and out-of-plane (γOH) bending vibrations occur at lower frequencies.
C≡N Vibration: The nitrile group exhibits a strong, characteristic stretching vibration (νC≡N) typically found in the 2220-2260 cm⁻¹ range.
C-H and CH₃ Vibrations: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. researchgate.net The methyl group (CH₃) has characteristic symmetric and asymmetric stretching and bending modes. For example, in 2-fluoro-5-methylbenzonitrile (B33194), C-H stretching vibrations of the aromatic ring were assigned at 3066 and 3075 cm⁻¹. researchgate.net
Ring Vibrations: The phenyl ring itself has a set of characteristic C-C stretching and bending vibrations.
By comparing the calculated, scaled frequencies with experimental spectra, a detailed and accurate assignment of the vibrational modes can be achieved. nih.gov
Table 2: Typical Vibrational Frequency Ranges for Functional Groups in Substituted Benzonitriles
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | Stretching | 3300 - 3600 |
| Nitrile (-C≡N) | Stretching | 2220 - 2260 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Methyl (-CH₃) | Stretching | 2850 - 3000 |
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's chemical reactivity, kinetic stability, and electronic transitions. irjweb.comjchps.com
A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the ground state. irjweb.com DFT calculations, often using the B3LYP functional, are employed to determine the energies of these orbitals. jocpr.comderpharmachemica.com In a study of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, the HOMO and LUMO orbitals were found to be delocalized over the π-systems of the aromatic rings. nih.gov The HOMO-LUMO energy gap helps to explain the charge transfer interactions that occur within the molecule. jocpr.comderpharmachemica.com
Table 3: Frontier Orbital Properties
| Parameter | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the molecule's electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the molecule's electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | Indicates chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MEP) and Charge Distribution
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.
Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron-deficient sites. These are prone to nucleophilic attack and are typically found around hydrogen atoms, especially the acidic proton of the hydroxyl group.
Green regions represent neutral or zero potential.
For this compound, the MEP would show a significant negative potential (red) around the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group. A strong positive potential (blue) would be localized on the hydrogen atom of the hydroxyl group. This visualization provides clear insight into the molecule's reactive sites and intermolecular interaction patterns. chemrxiv.orgwu.ac.th
Ab Initio and Hybrid Computational Methods
Beyond DFT, other computational methods, including ab initio and hybrid approaches, are used to refine the understanding of molecular properties.
Hartree-Fock and Post-Hartree-Fock Approaches (e.g., MP2, CI)
Hartree-Fock (HF) is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While foundational, HF neglects electron correlation, which can lead to systematic errors, such as overestimating vibrational frequencies by about 10-12%.
To improve upon HF, post-Hartree-Fock methods have been developed. These include:
Møller-Plesset Perturbation Theory (MP2): This method adds electron correlation by treating it as a perturbation to the HF solution. MP2 calculations often provide more accurate geometries and energies than HF. derpharmachemica.com Studies on related molecules have used MP2 to compute properties like O-H stretching frequencies, yielding results that compare favorably with experimental data.
Configuration Interaction (CI): CI is a variational method that provides a more complete treatment of electron correlation by including configurations beyond the single determinant used in HF. It is computationally demanding but can yield highly accurate results.
These methods are often used in conjunction with DFT to provide a comprehensive theoretical analysis. derpharmachemica.com For example, a comparative study might use HF, MP2, and DFT with various basis sets to assess the performance of each method in reproducing experimental findings for a given molecule. jocpr.com
Composite Methods for Enhanced Accuracy
To achieve high accuracy in predicting thermochemical properties such as gas-phase enthalpies of formation, chemists often turn to composite quantum chemical methods. These multi-step "recipes" are designed to approximate the results of a very high-level theoretical calculation by combining results from less computationally expensive calculations. Methods like the Gaussian-n (G3, G4) and Complete Basis Set (CBS) families are prominent examples. nih.govwikipedia.org
For instance, the G4 and G3MP2 methods have been successfully employed to calculate the gas-phase enthalpies of formation for related compounds, including methylbenzonitriles and methyl hydroxybenzoates. researchgate.netresearchgate.net These methods systematically combine geometry optimizations, frequency calculations, and single-point energy calculations at different levels of theory (e.g., B3LYP, MP2, CCSD(T)) with various basis sets. wikipedia.org The individual energy components are then summed and adjusted with an empirical higher-level correction (HLC) to cancel out remaining errors. wikipedia.org The goal is to achieve what is known as "chemical accuracy," which is conventionally defined as being within ±4-5 kJ·mol⁻¹ of the experimental value. nih.govresearchgate.net The application of these methods to the broader class of substituted benzonitriles provides reliable benchmark data crucial for understanding their thermodynamic stability. researchgate.net
Table 1: Key Features of G4 and G3MP2 Composite Methods
| Feature | G3MP2 | G4 |
|---|---|---|
| Geometry Optimization | B3LYP/6-31G(d) | B3LYP/6-31G(2df,p) |
| Zero-Point Energy | Scaled B3LYP/6-31G(d) frequencies | Scaled B3LYP/6-31G(2df,p) frequencies |
| Highest-Level Energy | QCISD(T)/6-31G(d) | CCSD(T)/6-31G(d) |
| Basis Set Extrapolation | Not included | HF basis set limit extrapolation |
| Empirical Correction | Higher-Level Correction (HLC) | Two additional HLC parameters |
This table provides a simplified overview of the core components of the G3MP2 and G4 composite methods.
Theoretical Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. Techniques based on Density Functional Theory (DFT) can simulate various types of spectra, providing a direct comparison with experimental results and aiding in the assignment of spectral features.
Simulated NMR, IR, Raman, and UV-Vis Spectra
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT (e.g., B3LYP). nih.gov Theoretical calculations can accurately reproduce experimental shifts, although discrepancies can highlight important chemical phenomena. For phenols like this compound, the chemical shift of the hydroxyl (-OH) proton is particularly challenging to predict accurately as it is highly sensitive to concentration and solvent effects due to intermolecular hydrogen bonding. nih.gov Comparing calculated shifts with experimental data can help resolve structural ambiguities or identify the presence of specific molecular conformations in solution.
IR and Raman Spectroscopy: The vibrational spectra (Infrared and Raman) of substituted benzonitriles can be accurately calculated using DFT methods, typically with the B3LYP functional and a high-level basis set like 6-311++G(d,p). researchgate.net Calculated harmonic frequencies are often systematically overestimated compared to experimental values due to the neglect of anharmonicity. To correct for this, the computed frequencies are uniformly scaled by an empirical factor (e.g., ~0.96 for B3LYP), which yields excellent agreement with experimental spectra. This allows for detailed vibrational assignments, where specific spectral bands are correlated to the stretching, bending, and torsional motions of the molecule's functional groups. jchps.com
Due to the limited availability of published experimental and calculated spectral data specifically for this compound, the data for the structurally analogous compound 2-Fluoro-5-methylbenzonitrile is presented below as a representative example of the accuracy of this methodology.
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 2-Fluoro-5-methylbenzonitrile
| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |
|---|---|---|---|
| C≡N stretch | 2252 | 2250 | 2245 |
| C-H stretch (ring) | 3075 | 3080 | 3078 |
| C-H stretch (methyl) | 2950 | 2945 | 2948 |
| C=C stretch (ring) | 1620 | 1622 | 1615 |
| C-F stretch | 1245 | 1240 | 1242 |
Data sourced from a DFT B3LYP/6-311++G(d,p) study on 2-Fluoro-5-methylbenzonitrile, demonstrating the typical agreement between scaled theoretical predictions and experimental observation.
UV-Vis Spectroscopy: The electronic absorption spectra in the ultraviolet-visible range are simulated using Time-Dependent Density Functional Theory (TD-DFT). malayajournal.orgresearchgate.net This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths (f), which determine the intensity of the absorption bands. gaussian.commdpi.com The results, often a series of discrete electronic transitions, can be convoluted with a Gaussian function to generate a smooth spectrum that mimics the band shapes seen in experimental measurements. gaussian.com Including solvent effects in the calculation, for example through a Polarizable Continuum Model (PCM), is often crucial for achieving good agreement with experimental spectra recorded in solution. malayajournal.orgmdpi.com
Advanced Computational Characterization of this compound
Beyond spectra, computational methods can probe the fine details of electron distribution and intermolecular forces, which dictate the molecule's reactivity, stability, and solid-state structure.
Natural Bond Orbital (NBO) and Hirshfeld Surface Analysis
Natural Bond Orbital (NBO) Analysis: NBO analysis examines the electron density distribution in terms of localized bonds and lone pairs, providing insight into intramolecular bonding and stabilization. grafiati.com A key aspect of NBO analysis is the investigation of charge delocalization from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. scirp.org The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). scirp.org For a molecule like this compound, significant interactions would be expected, such as the delocalization of electron density from the oxygen lone pairs (n_O) into the aromatic ring's antibonding π* orbitals or from the ring's π orbitals into the antibonding π* orbital of the nitrile group. These hyperconjugative interactions stabilize the molecule and are crucial to understanding its electronic properties and reactivity. nih.gov
Hirshfeld Surface Analysis: Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov The surface is generated around a molecule, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is calculated. These distances are mapped onto the surface, typically as a normalized contact distance (d_norm), which highlights regions of close intermolecular contact in red. nih.gov
The analysis can be summarized in a 2D "fingerprint plot," which plots dₑ against dᵢ and provides a quantitative breakdown of the different types of atomic contacts. mdpi.com For a molecule containing the 2-hydroxy-5-methylphenyl moiety, the most significant contributions to crystal packing arise from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and oxygen-hydrogen (O···H/H···O) contacts. nih.govmdpi.comresearchgate.net
Table 3: Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Structurally Related Compound, 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile
| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 39.2 |
| C···H / H···C | 27.1 |
| N···H / H···N | 16.0 |
| O···H / H···O | 8.3 |
| C···C | 6.2 |
Data sourced from a Hirshfeld analysis on a Schiff base containing the 2-hydroxy-5-methylphenyl group, illustrating the primary forces governing its crystal packing. nih.gov
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling
QSAR and QSPR are ligand-based modeling methods that aim to create a mathematical relationship between a molecule's chemical structure and its biological activity (QSAR) or physicochemical properties (QSPR). plos.org These models rely on calculating a set of numerical values, known as molecular descriptors, that encode structural, physicochemical, or electronic features of the molecule. nih.gov
For substituted benzonitriles, descriptors related to lipophilicity (e.g., LogP), electronic properties (e.g., HOMO-LUMO energy gap), and polarity (e.g., Topological Polar Surface Area, TPSA) are often crucial for building predictive models. nih.gov For example, QSAR models for benzonitrile analogs have successfully used descriptors like ALogP and the HOMO-LUMO gap to predict inhibitory activity against enzymes like aromatase. nih.gov By calculating these descriptors for this compound and its isomers, one can compare their potential for specific activities or properties.
Table 4: Calculated Molecular Descriptors for this compound and Related Isomers
| Compound | Molecular Formula | LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|
| This compound | C₈H₇NO | 1.57 | 44.02 | 1 | 2 |
| 3-Hydroxy-2-methylbenzonitrile | C₈H₇NO | 1.51 | 44.02 | 1 | 2 |
TPSA: Topological Polar Surface Area. Data compiled from multiple sources. chemscene.comambeed.com These descriptors serve as inputs for QSAR/QSPR models to predict biological and physicochemical properties.
Structure Activity/property Relationships of 2 Hydroxy 5 Methylbenzonitrile Derivatives and Analogues
Systematic Modification of the Benzonitrile (B105546) Scaffold
The foundational structure of 2-hydroxy-5-methylbenzonitrile offers multiple sites for chemical modification, each providing an opportunity to fine-tune the molecule's properties. The strategic placement and electronic nature of substituents on the aromatic ring, as well as the introduction of halogen and alkyl groups, have been shown to have a profound impact on the compound's characteristics.
Impact of Substituent Position and Electronic Nature
The arrangement of substituents on the benzonitrile ring dictates the electronic environment and steric accessibility of the functional groups, which in turn affects the molecule's reactivity and biological interactions. For instance, the presence of electron-withdrawing groups, such as a nitro group, can enhance the stability of intermediates in certain reactions. mdpi.com This is because such groups can delocalize electron density, influencing the equilibrium of reactions like hemiaminal formation. mdpi.com
Conversely, electron-donating groups can also modulate the electronic properties of the molecule, albeit in a different manner. The position of these substituents is critical. For example, in related benzonitrile structures, a hydroxyl group at the ortho position to a methyl group can exhibit stronger acidity compared to a para-hydroxyl derivative due to differences in resonance stabilization.
The stability and reactivity of intermediates are also influenced by the electronic nature of substituents. Studies on related benzaldehyde (B42025) derivatives have shown that electron-withdrawing groups on the phenyl ring contribute to the stability of hemiaminal intermediates. mdpi.com This principle is relevant to the study of this compound derivatives, as the cyano group itself is strongly electron-withdrawing. mdpi.com
Investigation of Halogenated and Alkyl-Substituted Analogues
The introduction of halogen atoms and various alkyl groups to the this compound framework has been a fruitful area of investigation, leading to derivatives with altered biological activities and physical properties.
Halogenation, the process of introducing one or more halogen atoms into a compound, can significantly affect its lipophilicity and electronic properties. For example, the introduction of a chlorine atom to the benzonitrile ring in related structures has been explored to assess its impact on inhibitory activity against certain biological targets. nih.gov
Alkyl substitution also plays a crucial role in modifying the properties of the parent compound. The ethyl group at position 3 in 3-ethyl-4-hydroxy-5-methylbenzonitrile (B1508267), an analogue of the subject compound, introduces steric bulk that can reduce susceptibility to nucleophilic attack on the aromatic ring while enhancing stability in coupling reactions. In contrast, a tert-butyl group can significantly increase hydrophobicity, which may be less favorable for aqueous-phase reactions.
The strategic placement of these substituents is paramount. For instance, in a series of indole-based compounds, a methyl group at a specific position was found to improve activity, likely due to favorable hydrophobic interactions with the target protein. nih.gov
Synthesis and Characterization of Novel Derivatives
Building upon the foundational this compound scaffold, researchers have synthesized and characterized a variety of novel derivatives, including those with azo linkages and metal complexes. These modifications introduce new functionalities and potential applications for the core structure.
Azo-Linked Benzonitrile Derivatives
Azo compounds, characterized by the -N=N- functional group, are known for their diverse biological activities. uobasrah.edu.iq The synthesis of azo-linked derivatives of this compound involves coupling the benzonitrile moiety with a diazonium salt. researchgate.net These derivatives often exhibit interesting photophysical and photochemical properties, which can be influenced by the presence of tautomers. researchgate.net
A novel dye, 2-{(E)-[(2-hydroxy-5-methylphenyl)imino]methyl}-4-[(E)-phenyldiazenyl]phenol, was synthesized through the condensation of 2-hydroxy-5-[(E)-phenyldiazenyl]benzaldehyde with 2-amino-4-methylphenol. researchgate.net This compound and its derivatives have been studied for their thermal stability and potential antibacterial activities. researchgate.net
The synthesis of such azo dyes often involves a diazotization reaction of a primary aromatic amine followed by a coupling reaction with a suitable partner molecule. researchgate.net The resulting azo compounds have been investigated for a range of biological applications, including as antimicrobial and anticancer agents. uobasrah.edu.iq
Metal Complexes of this compound-Derived Ligands
The hydroxyl and nitrile groups of this compound and its derivatives can act as ligands, binding to metal ions to form coordination complexes. These metal complexes often exhibit enhanced biological activity compared to the free ligands. researchgate.netresearchgate.net
For example, a Co(II) complex synthesized from a Schiff base ligand derived from this compound demonstrated enhanced antibacterial and antioxidant activity compared to the ligand alone. researchgate.netresearchgate.net The ligand in this complex coordinates to the Co(II) ion through the oxygen and nitrogen atoms of the phenolate (B1203915) and imine groups, forming a tetrahedral geometry. researchgate.net
The synthesis of these metal complexes typically involves reacting the ligand with a metal salt in a suitable solvent. researchgate.net Characterization of these complexes is carried out using various spectroscopic and analytical techniques to confirm their structure and properties. researchgate.netresearchgate.net
Comparative Studies with Structurally Similar Compounds
To better understand the unique properties of this compound and its derivatives, it is useful to compare them with structurally similar compounds. These comparisons can highlight the importance of specific functional groups and their positions on the benzonitrile ring.
For instance, comparing 3-ethyl-4-hydroxy-5-methylbenzonitrile with its analogues reveals key differences in reactivity and lipophilicity based on the nature of the alkyl substituent. The ethyl group provides a balance of steric bulk and stability, while a tert-butyl group significantly increases hydrophobicity.
Similarly, the position of the hydroxyl group can influence the acidity of the compound. An ortho-hydroxyl group, as seen in 3-hydroxy-4-methylbenzonitrile, can lead to stronger acidity compared to a para-hydroxyl derivative due to differences in resonance stabilization.
The following table provides a comparative analysis of this compound with some of its structural analogues:
| Compound Name | Substituents (Positions) | Key Properties/Applications |
| This compound | -OH (2), -CH3 (5) | Starting material for synthesis of derivatives. |
| 3-Ethyl-4-hydroxy-5-methylbenzonitrile | -CN (1), -OH (4), -CH2CH3 (3), -CH3 (5) | Intermediate in pharmaceutical synthesis with good stability in coupling reactions. |
| 3-Hydroxy-5-methylbenzonitrile | -CN (1), -OH (3), -CH3 (5) | Simpler structure with lower steric hindrance compared to the ethyl analogue. |
| 4-Hydroxy-2,6-dimethylbenzonitrile | -CN (1), -OH (4), -CH3 (2,6) | Symmetric substitution leading to higher crystallinity. |
| 3-Hydroxy-4-methylbenzonitrile | -CN (1), -OH (3), -CH3 (4) | Enhanced acidity due to the ortho-hydroxyl group. |
| 3-(tert-Butyl)-4-hydroxybenzonitrile | -CN (1), -OH (4), -C(CH3)3 (3) | Higher lipophilicity, making it less suitable for aqueous-phase reactions. |
This comparative approach allows for a more nuanced understanding of the structure-activity and structure-property relationships of this compound and its derivatives, providing valuable insights for the design of new compounds with desired characteristics.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of green and sustainable chemistry is a paramount theme in modern chemical synthesis, and the production of 2-hydroxy-5-methylbenzonitrile is no exception. Future research will likely prioritize the development of synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources.
Key areas of focus include:
Catalytic Systems: Exploring novel catalysts, including biocatalysts and nanocatalysts, to improve reaction efficiency and selectivity under milder conditions. The use of solid acid catalysts is also a promising avenue. researchgate.net
Alternative Solvents: Moving away from traditional volatile organic compounds towards greener alternatives like water, ionic liquids, or supercritical fluids.
Non-metallic Cyano Sources: Investigating alternative cyanating agents to replace toxic metal cyanides, a significant step towards safer and more environmentally benign processes. researchgate.net
Process Intensification: Employing techniques like microwave-assisted synthesis and flow chemistry to enhance reaction rates, improve yields, and enable continuous manufacturing processes. researchgate.net A recent development in the synthesis of a related compound, 3-ethyl-4-hydroxy-5-methylbenzonitrile (B1508267), highlights a move away from classical cyanation towards a safer, HOSA-promoted nitrile formation, significantly improving the process mass intensity (PMI). researchgate.net
Deeper Mechanistic Understanding Through Advanced Computational Techniques
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting chemical properties. For this compound and its derivatives, advanced computational techniques will be crucial for:
Reaction Pathway Analysis: Mapping out detailed energy profiles of synthetic transformations to understand transition states and intermediates, thereby enabling the rational design of more efficient reaction conditions.
Spectroscopic Correlation: Using theoretical calculations to interpret and predict spectroscopic data (NMR, IR, UV-Vis), aiding in the structural characterization of new compounds and intermediates. nih.gov
Electronic Structure and Reactivity: Investigating the electronic properties, such as HOMO-LUMO energy gaps and molecular electrostatic potential, to predict reactivity and guide the design of new reactions. researchgate.netnih.gov DFT studies have been used to compare theoretical and experimental molecular structures of related Schiff bases. nih.gov
Exploration of Unconventional Reactivity and Transformations
While the fundamental reactivity of this compound is relatively well-understood, there is still significant scope for exploring novel and unconventional chemical transformations. This includes:
C-H Functionalization: Developing methods for the selective functionalization of C-H bonds in the aromatic ring, providing a more atom-economical approach to synthesizing complex derivatives. The cyano group can act as a directing group for such transformations.
Multi-component Reactions: Designing one-pot, multi-component reactions that efficiently construct complex molecular architectures from simple starting materials, including this compound. researchgate.net
Photoredox and Electrochemical Synthesis: Harnessing the power of light and electricity to drive novel transformations that are not accessible through traditional thermal methods.
Design and Synthesis of Next-Generation Functional Analogues
The structural scaffold of this compound serves as a valuable starting point for the design and synthesis of new functional molecules with tailored properties. Future research will likely focus on creating analogues for various applications:
Medicinal Chemistry: Synthesizing derivatives as potential therapeutic agents. For instance, related benzonitrile (B105546) structures are key intermediates in the synthesis of drugs targeting various diseases. mdpi.comnewdrugapprovals.orgnih.gov
Materials Science: Incorporating the this compound motif into polymers, dyes, and other functional materials to impart specific optical, electronic, or thermal properties. researchgate.net
Coordination Chemistry: Using the phenolic hydroxyl and nitrile groups as coordination sites for the synthesis of novel metal complexes with interesting catalytic or material properties. researchgate.net
Integration with Artificial Intelligence and High-Throughput Experimentation in Chemical Discovery
Predictive Modeling: Developing ML models to predict the properties and reactivity of new analogues, allowing for the virtual screening of large compound libraries before committing to laboratory synthesis. mdpi.cominnovareacademics.in
Automated Synthesis Planning: Utilizing AI-powered retrosynthesis tools to design efficient and novel synthetic routes to target molecules. acs.orgnih.gov
High-Throughput Screening: Employing robotic platforms to rapidly synthesize and screen libraries of this compound derivatives for desired biological activities or material properties, significantly accelerating the discovery process. dndi.orgnih.govnih.gov
The integration of these advanced technologies promises to dramatically increase the pace of innovation, enabling the rapid discovery and development of new molecules and materials based on the versatile this compound scaffold.
Interactive Data Table: Research Directions and Methodologies
| Research Direction | Key Methodologies and Technologies | Potential Impact |
| Novel and Sustainable Synthetic Methodologies | Biocatalysis, Nanocatalysis, Green Solvents, Microwave Synthesis, Flow Chemistry | Reduced environmental impact, increased efficiency, and lower costs in chemical production. |
| Deeper Mechanistic Understanding | Density Functional Theory (DFT), Ab-initio calculations, Molecular Dynamics | Rational design of catalysts and reaction conditions, accurate prediction of properties. |
| Unconventional Reactivity and Transformations | C-H Functionalization, Multi-component Reactions, Photoredox Catalysis, Electrosynthesis | Access to novel chemical space and more efficient synthesis of complex molecules. |
| Next-Generation Functional Analogues | Combinatorial Chemistry, Structure-Based Drug Design, Polymer Synthesis | Development of new drugs, advanced materials, and novel catalysts. |
| AI and High-Throughput Experimentation | Machine Learning, Automated Synthesis, Robotic Screening Platforms | Accelerated discovery of new compounds and materials with desired functionalities. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
